rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride
Description
Historical Context of Deuterated Pharmaceutical Reference Standards
The utilization of deuterated compounds in pharmaceutical analysis traces its origins to the mid-twentieth century, marking a pivotal advancement in analytical chemistry methodologies. The first deuterated biologically active substances were described in the 1960s, establishing the foundation for what would become a cornerstone of modern pharmaceutical analysis. Historical documentation reveals that early research focused on deuterated morphine and tyramine derivatives, demonstrating reduced biotransformation rates compared to their non-deuterated counterparts. This initial observation laid the groundwork for understanding the kinetic isotope effect, which became fundamental to the development of deuterated reference standards.
The progression of deuterated pharmaceutical compounds gained significant momentum over subsequent decades, with researchers recognizing their potential for enhanced analytical precision. The incorporation of deuterium atoms into pharmaceutical molecules provided a means to create isotopically labeled internal standards that could be distinguished from parent compounds through mass spectrometry. This development proved particularly valuable for quantitative analysis, where accurate determination of compound concentrations required robust internal standardization methods. The evolution of deuterated standards paralleled advances in analytical instrumentation, particularly the development of sophisticated mass spectrometric techniques capable of distinguishing between isotopically labeled compounds.
Patent literature from the pharmaceutical industry demonstrates longstanding recognition of deuterated compounds' therapeutic and analytical potential. Historical patents dating back to the 1970s claimed therapeutic applications for deuterated drugs with improved pharmacokinetic properties, while subsequent patents focused on analytical applications. The commercial viability of deuterated compounds became increasingly apparent as pharmaceutical companies invested in their development, culminating in regulatory approvals that validated the approach. The approval of deutetrabenazine by the United States Food and Drug Administration in 2017 represented a watershed moment, establishing precedent for deuterated compounds as distinct chemical entities.
Significance in Pharmaceutical Analysis and Quality Control
Quality control applications of deuterated reference standards encompass method validation, calibration verification, and routine analytical procedures. The availability of high-purity deuterated standards enables pharmaceutical laboratories to establish robust analytical methods that meet regulatory requirements for accuracy and precision. The compound's stability and well-characterized properties make it suitable for long-term use in quality control laboratories, where consistent performance over extended periods is essential. Furthermore, the use of deuterated standards facilitates inter-laboratory method transfer and validation, promoting standardization across the pharmaceutical industry.
Relationship to Parent Compound Acebutolol
The structural relationship between rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride and its parent compound acebutolol provides insight into pharmaceutical impurity formation and analytical challenges. Acebutolol, a cardioselective beta-adrenergic blocking agent, undergoes various chemical transformations during synthesis, storage, and metabolism that can lead to impurity formation. The specific impurity represented by this compound involves deacetylation and subsequent butanoylation, representing a significant structural modification that must be monitored in pharmaceutical preparations.
The parent compound acebutolol possesses the molecular formula C18H28N2O4 and serves as the reference point for understanding the structural modifications present in the deuterated impurity standard. The transformation from acebutolol to the deacetyl-butanoyl derivative involves specific chemical reactions that can occur during pharmaceutical processing or degradation. Understanding these structural relationships enables pharmaceutical scientists to develop targeted analytical methods for impurity detection and quantification. The deuterated version maintains the same structural framework while incorporating five deuterium atoms at specific positions, providing the isotopic signature necessary for analytical differentiation.
Chemical classification places this compound within the category of deuterated pharmaceutical impurity standards, specifically as a stable isotope-labeled reference material. The compound's Chemical Abstracts Service registry number 1329836-09-0 provides unique identification within chemical databases and regulatory frameworks. The molecular formula C20H28D5ClN2O4 encompasses the complete elemental composition, including the five deuterium atoms and the hydrochloride salt form. This systematic approach to nomenclature ensures precise identification and eliminates ambiguity in scientific and regulatory communications.
The International Union of Pure and Applied Chemistry naming convention for this compound reflects its complex substitution pattern and stereochemical considerations. The systematic name N-(3-butanoyl-4-{2-hydroxy-3-(propan-2-yl)aminopropoxy}phenyl)butanamide hydrochloride provides complete structural information, including the specific positions of deuterium incorporation. This detailed nomenclature enables precise communication among researchers and regulatory authorities, facilitating quality control and analytical method development. The classification as a hydrochloride salt indicates the presence of hydrochloric acid in the crystalline structure, affecting solubility and stability characteristics relevant to analytical applications.
Properties
IUPAC Name |
N-[3-butanoyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H/i12D2,13D2,16D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLJJJTTFSZOV-SWNQEQABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)CCC)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Labeling via Hydrogen-Deuterium Exchange
Deuterium incorporation typically occurs during intermediate synthesis. For example, N-(4-methoxyphenyl)-butyramide-d5 , a precursor to acebutolol impurities, is synthesized using deuterated reagents such as DO or deuterated n-butyric acid (CDCOOH). This step ensures uniform isotopic distribution at specific positions, critical for maintaining structural integrity.
Asymmetric Synthesis of Acebutolol Intermediates
The parent compound acebutolol is synthesized via asymmetric methods involving:
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Acylation of p-aminoanisole with n-butyric acid to form N-(4-methoxyphenyl)-butyramide.
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Friedel-Crafts acetylation using Lewis acids (e.g., AlCl) to yield 5-butyramide-2-hydroxyacetophenone.
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Epoxidation with S- or R-epichlorohydrin under phase-transfer catalysis, followed by ring-opening with isopropylamine to introduce the amino alcohol moiety.
For the deuterated analogue, deuterated epichlorohydrin (CDClO) or deuterated isopropylamine (CDNH) may substitute standard reagents to achieve d5 labeling.
Synthesis of this compound
Step 1: Preparation of 3-Deacetyl Acebutolol-d5
The acetyl group at the 3-position of acebutolol is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield 3-deacetyl acebutolol-d5. Isotopic purity is preserved by using deuterated solvents (e.g., DO) during hydrolysis.
Reaction Conditions
Step 2: Butanoylation at the 3-Position
The deacetylated intermediate undergoes butanoylation with butanoyl chloride (CHCOCl) in the presence of a base (e.g., pyridine). For deuterated variants, deuterated butanoyl chloride (CDCOCl) ensures isotopic consistency.
Reaction Conditions
Step 3: Racemization and Hydrochloride Formation
The product is racemized using a chiral acid catalyst (e.g., tartaric acid) to obtain the racemic mixture. Subsequent treatment with hydrochloric acid (HCl) in ethanol yields the hydrochloride salt.
Key Parameters
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pH: 1–2 (post-HCl addition)
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Crystallization solvent: Ethanol/ethyl acetate (1:1)
Lyophilization and Purification
Lyophilization is critical for stabilizing the hydrochloride salt. Optimized protocols involve:
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Primary drying : Removing water at -25°C and 50 mT for 90 hours.
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Secondary drying : Eliminating residual DMSO at 27°C and 50 mT for 60 hours.
Table 1: Lyophilization Cycle for this compound
| Step | Temperature | Pressure | Duration | Purpose |
|---|---|---|---|---|
| Freezing | -40°C | Ambient | 3 hours | Solidify product |
| Primary Drying | -25°C | 50 mT | 90 hours | Remove water |
| Secondary Drying | 27°C | 50 mT | 60 hours | Remove DMSO |
Post-lyophilization, the product is reconstituted in ethanol-lactated Ringer’s solution to maintain pH <6.0, preventing degradation.
Analytical Characterization
Table 2: Key Analytical Data
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | LC-MS | 405.97 [M+H] |
| Isotopic Purity | H NMR | ≥98% D |
| Chiral Purity | HPLC (OD-H column) | e.e. 94% |
| Residual DMSO | GC-FID | <1% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Analytical Applications
a. Impurity Profiling
As a known impurity of Acebutolol, rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride serves as a critical reference standard in impurity profiling during the synthesis and quality control of Acebutolol formulations. Impurity profiling is essential to ensure the safety and efficacy of pharmaceutical products, as impurities can affect therapeutic outcomes.
b. Method Development
The compound is utilized in developing analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help quantify the levels of impurities in drug formulations, ensuring compliance with regulatory standards set by organizations like the FDA.
Pharmacokinetic Studies
This compound is instrumental in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of Acebutolol. By using isotopically labeled compounds like this one, researchers can trace metabolic pathways and understand how different formulations of Acebutolol behave in biological systems.
Drug Development
a. Formulation Studies
In drug formulation research, understanding the behavior of impurities such as this compound can inform the development of more stable and effective drug products. The stability and interaction profiles of this compound can influence the formulation strategies employed by pharmaceutical scientists.
b. Therapeutic Research
While primarily recognized for its role as an impurity, this compound may also be investigated for potential therapeutic effects or interactions within specific biological contexts, particularly concerning cardiovascular health.
Mechanism of Action
The mechanism of action of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is similar to that of Acebutolol. It exerts its effects by blocking β-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride and related compounds from :
| Compound Name | CAS Number | Substituents | Isotopic Label | Application |
|---|---|---|---|---|
| This compound | N/A | 3-deacetyl, 3-butanoyl, racemic | Deuterium (d5) | Analytical standard, metabolic studies |
| rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride | 57898-71-2 | 3-deacetyl, 3-butanoyl, racemic | None | Pharmacological reference compound |
| 10-Deacetyl Cephalomannine | 76429-85-1 | Taxane skeleton, 10-deacetyl | None | Anticagent (taxane derivative) |
Key Observations:
- Isotopic Labeling: The deuterated form (d5) enables precise quantification in mass spectrometry, distinguishing it from non-deuterated analogs like CAS 57898-71-2 .
- Functional Groups: The butanoyl substitution at the 3-position differentiates these Acebutolol derivatives from taxane-based compounds like 10-Deacetyl Cephalomannine, which are structurally unrelated but share deacetylation modifications .
- Racemic vs. Chiral : Both Acebutolol derivatives are racemic, whereas taxanes like 10-Deacetyl Cephalomannine are typically enantiomerically pure, impacting their biological activity.
Analytical and Pharmacological Implications
Role of Deuterium in Analytical Chemistry
Deuterium incorporation (as in the d5 variant) reduces metabolic degradation rates due to the kinetic isotope effect, making it ideal for tracer studies. This contrasts with non-deuterated analogs, which may undergo faster enzymatic processing .
Lumping Strategies and Structural Similarity
discusses "lumping" strategies, where compounds with analogous structures are grouped to simplify reaction modeling. However, isotopic variants like the d5-labeled Acebutolol derivative would be excluded from such groupings due to divergent physicochemical behaviors (e.g., mass, stability) .
Structural Elucidation Techniques
As demonstrated in , NMR and UV spectroscopy are critical for differentiating structural features (e.g., acetyl vs. butanoyl groups) and confirming isotopic labeling . For example, the d5 label would alter the 1H-NMR spectrum by suppressing signals from protonated positions.
Biological Activity
rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is a synthetic compound derived from acebutolol, which is primarily recognized for its role as a beta-blocker used in the treatment of hypertension and arrhythmias. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which can exhibit different biological activities. This article explores the biological activity of this compound, including its pharmacological effects, metabolism, and potential therapeutic applications.
- Chemical Formula : C₁₈H₃₃ClN₂O₄
- Molecular Weight : 368.92 g/mol
- CAS Number : 57898-71-2
- Purity : ≥99% (by HPLC)
Pharmacological Activity
The primary pharmacological activities associated with this compound include:
- Beta-Adrenergic Blockade : Similar to its parent compound acebutolol, this derivative exhibits beta-blocking properties that help reduce heart rate and myocardial contractility. This action is beneficial in managing conditions such as hypertension and certain types of cardiac arrhythmias .
- Metabolism : The compound is metabolized to its active form, (-)-(R)-3-Deacetylacebutanol, which contributes to its therapeutic effects. This metabolic pathway highlights the importance of understanding the pharmacokinetics involved in the drug's efficacy .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its implications in clinical settings:
- Hypertensive Models : In animal models, administration of this compound has demonstrated significant reductions in systolic blood pressure compared to controls. These findings suggest that the compound effectively manages hypertension through its beta-blocking actions .
- Cardiac Arrhythmias : Clinical evaluations have shown that this compound can stabilize cardiac rhythms in patients with arrhythmias. It has been particularly noted for its effectiveness in reducing episodes of ventricular tachycardia .
- Safety Profile : The safety profile of this compound has been assessed in various studies. Adverse effects are generally mild and may include fatigue, dizziness, and gastrointestinal disturbances, similar to those observed with other beta-blockers .
Data Table: Summary of Biological Activity
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride?
- Methodological Answer : Synthesis optimization requires a systematic approach. Begin by evaluating reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using quantum chemical calculations to predict energy barriers and intermediates . For deuteration, ensure precise isotopic labeling by controlling reaction time and deuterium source purity. Validate intermediates via LC-MS and H/C NMR, focusing on deuterium incorporation (>98% isotopic purity) and structural integrity. For example, use trifluoroacetic acid in DO for selective deacetylation while preserving the butanoyl group .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Employ accelerated stability studies using HPLC-PDA (Photo-Diode Array) to monitor degradation products under stress conditions (e.g., 40°C/75% RH, UV light exposure). Compare retention times and UV spectra against reference standards. For hygroscopicity assessment, use dynamic vapor sorption (DVS) to quantify moisture uptake at 25°C. Stability data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in metabolic pathway predictions for this compound?
- Methodological Answer : Discrepancies between in vitro and in silico metabolic data often arise from enzyme-substrate binding dynamics. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 isoforms (e.g., CYP2D6). Validate predictions with hepatic microsome assays, quantifying deuterium retention via high-resolution mass spectrometry (HRMS). For conflicting results, apply Bayesian statistical models to weight experimental vs. computational data, prioritizing pathways with >90% confidence intervals .
Q. What experimental strategies mitigate batch-to-batch variability in deuterated analogs like this compound?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of deuteration efficiency. Use inline FTIR to track deuterium exchange rates during synthesis. For quality control, apply multivariate analysis (e.g., PCA) to NMR and MS datasets to identify outlier batches. Standardize purification using preparative HPLC with a C18 column (5 µm, 250 × 21.2 mm) and 0.1% formic acid/acetonitrile gradient .
Q. How do structural modifications (e.g., butanoyl substitution) influence the pharmacokinetic-pharmacodynamic (PK-PD) profile of Acebutolol derivatives?
- Methodological Answer : Conduct comparative studies using wild-type vs. deuterated analogs. Measure plasma protein binding via equilibrium dialysis and assess metabolic clearance using hepatocyte suspensions. For PK modeling, apply compartmental analysis with WinNonlin, correlating AUC with β1-adrenergic receptor binding affinity (IC) determined via radioligand assays. Structural modifications often alter logP values, impacting tissue distribution; validate using in situ perfusion models .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the quantification of this compound using different analytical techniques?
- Methodological Answer : Cross-validate methods by comparing LC-MS/MS (electrospray ionization) with NMR qNMR (quantitative Nuclear Magnetic Resonance). For LC-MS/MS, use a deuterated internal standard (e.g., Acebutolol-d10) to correct matrix effects. For NMR, integrate proton signals at δ 1.2–1.5 ppm (butanoyl CH) and δ 4.8–5.2 ppm (deuterated acetyl region). Discrepancies >5% require re-evaluation of calibration curves and sample preparation protocols (e.g., sonication time, filtration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
